sporidesmin G
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H20ClN3O6S4 |
|---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,20-trimethyl-15,16,17,18-tetrathia-10,12,20-triazapentacyclo[12.4.2.01,12.03,11.04,9]icosa-4,6,8-triene-13,19-dione |
InChI |
InChI=1S/C18H20ClN3O6S4/c1-16-14(24)22-13-17(26,12(23)18(22,15(25)21(16)3)30-32-31-29-16)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |
InChI Key |
JKFOABBFIQXSLQ-ICTVWZTPSA-N |
Isomeric SMILES |
C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Origin of Product |
United States |
Cellular and Molecular Mechanism of Action of Sporidesmin and Its Analogues
Reactivity of the Sulfur-Bridged Epidithiodioxopiperazine Ring
The core of sporidesmin's toxic activity lies in the strained disulfide bridge within the epidithiodioxopiperazine ring. researchgate.netnih.govmedchemexpress.cn This structural feature confers wide biological reactivity, making it a potent agent of cellular disruption. ebi.ac.ukresearchgate.netnih.gov The disulfide bond is susceptible to reduction, leading to the formation of a dithiol analogue. massey.ac.nz This reduced form can then undergo auto-oxidation, regenerating the original disulfide structure. massey.ac.nz This redox cycling capability is a key element in its mechanism of toxicity. researchgate.netmassey.ac.nznih.gov The reactivity of this ring system allows it to interact with various cellular molecules, initiating a cascade of events that result in cellular damage. researchgate.netmountainscholar.org The interconversion between the disulfide and dithiol forms is a characteristic reaction of epidithiodioxopiperazines. mountainscholar.org
Molecular Interactions with Cellular Thiols
Sporidesmin (B73718) and its analogues readily interact with cellular thiols, which are crucial for maintaining the redox balance and structural integrity of proteins. researchgate.netnih.gov These interactions are a cornerstone of its toxic effects.
One of the primary mechanisms of sporidesmin's toxicity involves the direct covalent modification of cysteine residues in proteins. researchgate.netnih.govacs.org The reactive disulfide bridge of sporidesmin can react with the sulfhydryl groups of cysteine residues to form mixed disulfides, effectively creating a protein-toxin adduct. researchgate.netnih.gov This modification can alter the protein's structure and function, leading to cellular dysfunction. acs.org Studies have shown that this interaction is not random; there appears to be a degree of specificity for which proteins and which cysteine residues are targeted. nih.gov This selective modification of sulfhydryls on key proteins is thought to be a significant contributor to the cytotoxic effects observed. acs.org The covalent modification of reactive cysteine residues is a plausible mechanism for disrupting the function of various proteins, including G proteins, kinases, and receptors. ki.se
Sporidesmin engages in cyclic reduction-oxidation (redox) reactions with low molecular weight thiols, most notably glutathione (B108866) (GSH), the most abundant non-protein thiol in cells. ebi.ac.uknih.gov In this process, the disulfide bridge of sporidesmin is reduced by GSH to its dithiol form. massey.ac.nz This reduced sporidesmin can then be re-oxidized by molecular oxygen, regenerating the parent compound and simultaneously producing reactive oxygen species. massey.ac.nznih.gov This redox cycle can catalytically deplete cellular stores of reducing equivalents like GSH, leading to a state of oxidative stress. microbialcell.com The reaction between sporidesmin and GSH can lead to the formation of a mixed disulfide, sporidesmin-SSG. nih.gov
Direct Covalent Modification of Protein Cysteine Residues
Induction of Oxidative Stress and Reactive Oxygen Species Generation
A major consequence of sporidesmin's interaction with cellular thiols is the generation of reactive oxygen species (ROS), which leads to oxidative stress. researchgate.netnih.govresearchgate.net The redox cycling between the disulfide and dithiol forms of sporidesmin, particularly in the presence of thiols like glutathione, results in the production of superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.gov These ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, contributing significantly to the toxin's hepatotoxicity. plos.orgscielo.br While some studies using cultured cells have not detected a significant increase in ROS, the generation of these species, particularly the hydroxyl radical, is considered a likely proximate agent for the toxic effects of sporidesmin. ebi.ac.uknih.govmdpi.comresearchgate.net
| Reactive Oxygen Species | Role in Sporidesmin Toxicity |
| Superoxide Radical (O₂⁻) | Generated during the redox cycling of sporidesmin. massey.ac.nz |
| Hydrogen Peroxide (H₂O₂) | A product of the dismutation of superoxide radicals. nih.gov |
| Hydroxyl Radical (•OH) | A highly reactive species produced during the autoxidation of the reduced form of sporidesmin and in the cyclic reaction with glutathione; considered a potential primary toxic agent. nih.gov |
Specific Protein Target Identification and Functional Disruption
While sporidesmin can react with a variety of cellular components, research has identified specific protein targets that are particularly sensitive to its effects. The inactivation of these proteins can explain some of the specific cellular pathologies observed.
One of the key identified targets of sporidesmin is the enzyme glutaredoxin (Grx), also known as thioltransferase. ebi.ac.ukacs.org Sporidesmin has been shown to inactivate human glutaredoxin in a time- and concentration-dependent manner. acs.orgnih.gov This inactivation is highly selective, as other thiol-disulfide oxidoreductase enzymes like glutathione reductase, thioredoxin, and thioredoxin reductase are not affected under similar conditions. acs.orgnih.gov
The inactivation process has specific requirements: it necessitates the reduced (dithiol) form of the enzyme, the oxidized (intramolecular disulfide) form of sporidesmin, and the presence of molecular oxygen. acs.orgnih.gov The inactivation appears to involve the formation of a conformationally inaccessible disulfide bond(s) within the glutaredoxin molecule, as the enzyme can only be reactivated by dithiothreitol (B142953) in the presence of a denaturing agent like urea. acs.orgnih.gov Studies with cysteine-to-serine mutants of glutaredoxin suggest that the inactivation reaction specifically involves at least two of the five cysteine residues in the human enzyme. acs.orgnih.gov Mass spectrometry analysis is consistent with the formation of an intermolecular disulfide, with one toxin molecule adducted per glutaredoxin molecule, but with the elimination of two sulfur atoms from the final product. acs.orgnih.gov It is proposed that the initial reaction occurs between the sulfurs of the toxin and cysteine 22 in the active site of glutaredoxin. nih.gov
Impact on Other Thiol-Disulfide Oxidoreductase Enzymes
Sporidesmin and other epidithiopiperazine-2,5-diones (ETPs) have been shown to selectively target and inactivate specific thiol-disulfide oxidoreductase enzymes. acs.org Notably, sporidesmin demonstrates a time- and concentration-dependent inactivation of human glutaredoxin (thioltransferase). acs.orgnih.gov This inactivation is dependent on the reduced (dithiol) form of the enzyme, the oxidized (intramolecular disulfide) form of sporidesmin, and the presence of molecular oxygen. acs.orgnih.gov The mechanism of inactivation appears to involve the formation of a conformationally inaccessible disulfide bond, as the inactivated enzyme can only be reactivated by dithiothreitol in the presence of a denaturant like urea. acs.org
Studies using cysteine-to-serine mutants of glutaredoxin have indicated that the inactivation process specifically involves at least two of the five cysteine residues present in human glutaredoxin. acs.org Mass spectrometry analysis suggests the formation of intermolecular disulfides, with one molecule of the toxin adducted per glutaredoxin molecule, accompanied by the elimination of two sulfur atoms. acs.org The initial reaction is proposed to occur between the sulfurs of the toxin and cysteine 22 in the active site of glutaredoxin. acs.org
In contrast to its potent effect on glutaredoxin, sporidesmin does not affect other thiol-disulfide oxidoreductase enzymes such as glutathione reductase, thioredoxin, and thioredoxin reductase under similar conditions. acs.orgnih.gov This selectivity suggests that the cytotoxic effects of sporidesmin may be partly due to the specific modification of sulfhydryl groups on target proteins like glutaredoxin, rather than a general disruption of cellular thiol-disulfide homeostasis. acs.org
| Enzyme | Effect of Sporidesmin | Reference |
| Glutaredoxin (Thioltransferase) | Time- and concentration-dependent inactivation | acs.orgnih.gov |
| Glutathione Reductase | Unaffected | acs.orgnih.gov |
| Thioredoxin | Unaffected | acs.orgnih.gov |
| Thioredoxin Reductase | Unaffected | acs.orgnih.gov |
Subcellular and Cytoskeletal Alterations
A primary and early effect of sporidesmin on cultured cells is the significant disruption of the cytoplasmic actin microfilament network. mdpi.combiologists.com This is characterized by the loss of actin cables, which are prominent bundles of actin filaments. biologists.comdntb.gov.ua In cultured rat liver cells and sheep gallbladder epithelial cells exposed to sporidesmin, a noticeable change in cell morphology and adhesion is preceded by the disappearance of these actin cables. biologists.comresearchgate.net The disruption of cytoplasmic actin microfilaments often involves the redistribution of actin to the cortical region underlying the plasma membrane. mdpi.com This effect on microfilaments is considered one of the initial cellular responses to sporidesmin toxicity. biologists.com
The disruption of the actin cytoskeleton by sporidesmin is thought to be a key factor in the subsequent loss of cell adhesion and other cytopathic effects. mdpi.commdpi.com It has been suggested that this microfilament disruption could be responsible for the observed loss of microvilli from canalicular membranes in the liver. biologists.com The mechanism may involve the covalent adduction to cell surface cysteines of integrin proteins or modulation of actin-regulating proteins like cofilin, similar to the action of the related toxin gliotoxin (B1671588). mdpi.com
Sporidesmin significantly impacts cell adhesion, leading to the detachment of cultured cells from their substrate. biologists.comresearchgate.net This loss of adhesion is a characteristic effect observed in various cell types, including liver and biliary epithelial cells. mdpi.comresearchgate.net The initial signs of this effect in cultured cells are seen at the margins of cell sheets, where cells begin to unanchor from the culture vessel while remaining attached to the main cell mass, followed by progressive detachment. researchgate.net
The disruption of cell adhesion is closely linked to the toxin's effect on the actin cytoskeleton, which plays a crucial role in maintaining cell-matrix and cell-cell junctions. mdpi.com It is hypothesized that by disrupting the actin network, sporidesmin compromises the integrity of junctional complexes between cells. mdpi.comebi.ac.uk This can lead to altered cell-to-cell contact and increased permeability of the epithelial layer. mdpi.com The erosion of the biliary epithelium seen in sporidesmin-induced disease is thought to be a direct consequence of these effects on cell adhesion and epithelial integrity. mdpi.comresearchgate.net The resulting leakage of toxic bile into surrounding tissues could then lead to inflammation and necrosis. mdpi.com
Sporidesmin has been shown to interfere with cell cycle progression. biologists.com Specifically, studies on cultured rat liver cells have demonstrated that exposure to sporidesmin leads to a block in the entry into the S-phase of the cell cycle. biologists.com The S-phase is the period when the cell synthesizes a complete copy of its DNA. wikipedia.orgkhanacademy.org This blockage is accompanied by a diminished incorporation of [3H]thymidine into the cells, a common method for measuring DNA synthesis. biologists.com The G1 to S phase transition is a critical control point in cell proliferation, and its disruption can have significant consequences for tissue growth and repair. nih.govnih.gov The mechanisms by which sporidesmin exerts this effect, and whether it is a direct action or secondary to other cellular damage like microfilament disruption, remains to be fully determined. biologists.com
Induction of Cytoplasmic Vacuolation
Mechanisms of Regulated Necrosis and Cell Fate Pathways
The toxicity of sporidesmin leads to severe necrotizing inflammation of the biliary tract and liver. mdpi.comresearchgate.net While historically, necrosis was considered an unregulated form of cell death, it is now understood to include several regulated pathways. mdpi.comnih.gov In the context of sporidesmin, the initial damage appears to be the erosion of the biliary epithelium, which is likely caused by the disruption of cell adhesion and cytoskeletal integrity. mdpi.comresearchgate.net This primary injury can lead to increased permeability of the epithelial layer, allowing toxic bile to leak into the surrounding tissues, which in turn triggers inflammation and subsequent necrosis. mdpi.com
The cellular effects of sporidesmin share similarities with the structurally related toxin gliotoxin, which has been shown to interact with cell adhesion complexes. mdpi.comresearchgate.net This suggests that sporidesmin may initiate a cascade of events starting with the loss of cell-matrix and cell-cell interactions. Such a loss of anchorage can trigger a form of programmed cell death known as anoikis. mdpi.com However, direct evidence from studies on cultured liver cells has not shown clear signs of apoptosis or primary necrosis within the initial hours of exposure, despite significant loss of cell adhesion. mdpi.com
Therefore, it is proposed that the cell death observed in vivo is a downstream consequence of the initial, non-lethal effects on cell adhesion and epithelial integrity. The resulting tissue damage and inflammation likely activate regulated necrosis pathways in response to the injury. mdpi.comresearchgate.net The exact signaling pathways involved in this sporidesmin-induced regulated necrosis, such as those involving receptor-interacting protein kinases (RIPK) or mitochondrial permeability transition (MPT), have not yet been fully elucidated in the context of this specific toxin. nih.govanygenes.comnih.gov
Advanced Analytical Methodologies for Sporidesmin G Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of sporidesmin (B73718) G, enabling its separation from complex matrices. High-performance liquid chromatography and thin-layer chromatography are two commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of sporidesmin G. wikipedia.org This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.org The differential interactions of the components in the sample with the stationary phase lead to their separation. wikipedia.org
In the analysis of sporidesmins, HPLC is often used for both qualitative and quantitative purposes. studiesinmycology.org For instance, cultures of Pseudopithomyces toxicarius have been assayed for sporidesmins A, B, D, and E using HPLC. studiesinmycology.org While HPLC could detect sporidesmin A and D in PDA cultures, the more sensitive liquid chromatography-mass spectrometry (LC-MS) was required to detect sporidesmins B, E, and F. studiesinmycology.org The selection of the column is critical for achieving good separation. A Zorbax SB-C8 column (50 × 2.1 mm, 1.8 µm) with a C-8 guard cartridge has been successfully used for the chromatographic separation of sporidesmins. studiesinmycology.org The mobile phase composition and gradient are also key parameters. A common mobile phase consists of two solvents, A and B, with a gradient elution profile. For example, a gradient starting with 30% B, increasing to 95% B, holding at 95% B, and then returning to 30% B has been employed. studiesinmycology.org
The following table summarizes a typical HPLC setup for sporidesmin analysis:
| Parameter | Specification |
| Column | Zorbax SB-C8 (50 × 2.1 mm, 1.8 µm) |
| Guard Cartridge | C-8 (4 × 2.0 mm, 5 µm) |
| Mobile Phase A | Specific composition not detailed in the provided text |
| Mobile Phase B | Specific composition not detailed in the provided text |
| Gradient | T0=30% B, T5=95% B, T6=95% B, T6.5=30% B, T9=30% B |
| Injection Volume | 3 µL |
Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Assessments
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique often used for the qualitative and semi-quantitative assessment of this compound. ualberta.caumass.eduresearchgate.net It involves spotting a sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). ualberta.caumass.edu The different components of the sample migrate up the plate at different rates, resulting in their separation. umass.edu
For sporidesmin analysis, TLC on silica gel plates is a common practice. tandfonline.com Following the separation, the spots can be visualized under ultraviolet (UV) light. tandfonline.com The identity of sporidesmin derivatives can be confirmed by comparing their migration distance (Rf value) with that of known standards run on the same plate. tandfonline.com For example, in the analysis of sporidesmin A hemisuccinate derivatives, a mobile phase of dichloromethane:methanol (B129727):acetic acid (95.5:4:0.5, v:v:v) was used, and the spots were viewed under UV light at 254 nm. tandfonline.com While primarily qualitative, TLC can provide semi-quantitative estimates of the amount of a substance present. ualberta.ca
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the characterization and quantification of this compound, often coupled with a chromatographic separation method.
Ultra-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC/ESI-MS)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the column packing (typically less than 2 µm), resulting in higher resolution, speed, and sensitivity. nih.gov When coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), it becomes a powerful platform for the analysis of complex mixtures. nih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds by creating ions from a liquid solution. mdpi.com
In the context of this compound, UPLC/ESI-MS has been employed in metabolomics studies to identify biomarkers of facial eczema in dairy cows following sporidesmin administration. massey.ac.nznih.gov Serum samples were analyzed using reversed-phase UPLC coupled to ESI-MS. nih.govebi.ac.uk This technique allowed for the discrimination of samples from cows exhibiting clinical signs of the disease. massey.ac.nz The analysis can be performed in both positive and negative ion modes to detect a wider range of compounds. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information, making it invaluable for the unambiguous confirmation of compounds like this compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern is unique to the structure of the precursor ion and serves as a molecular fingerprint.
This technique, often coupled with UPLC, has been used to tentatively identify metabolites in the serum of cows treated with sporidesmin. massey.ac.nznih.gov The fragmentation patterns of the detected molecular ions can help in the identification of specific compounds, such as taurine- and glycine-conjugated bile acids, which were found to be elevated in affected animals. massey.ac.nznih.gov The ability of MS/MS to provide structural confirmation is a significant advantage over single-stage MS analysis. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. fepbl.commdpi.com It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms and their spatial arrangement within a molecule. ntnu.edulibretexts.org
For this compound, NMR spectroscopy is crucial for its structural elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be performed. mdpi.comntnu.edu 1D NMR provides basic information about the chemical environment of the nuclei, while 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal correlations between different nuclei, allowing for the complete assignment of the molecular structure. mdpi.com In studies of sporidesmin and its metal complexes, ¹H NMR spectroscopy has been used to monitor the reduction of sporidesmin and its subsequent complexation with metal ions, observing chemical shift changes for protons adjacent to the sulfur atoms. doi.org While highly informative for structural analysis, NMR is generally less sensitive than mass spectrometry. conductscience.com
Immunochemical Assay Development
Immunochemical assays leverage the specific binding between an antibody and an antigen to detect and quantify target molecules. These methods are valued for their speed, specificity, and reduced need for extensive sample preparation compared to conventional techniques. tandfonline.com
Competitive Enzyme-Linked Immunosorbent Assays (cELISAs) have been instrumental in the study of sporidesmin A and its metabolites. core.ac.uk In this assay, a known amount of enzyme-labeled sporidesmin competes with the sporidesmin in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of sporidesmin in the sample.
Researchers have produced both monoclonal and polyclonal antibodies for these assays, using sporidesmin derivatives conjugated to proteins as immunizing and plate-coating antigens. core.ac.uk This has led to the development of two distinct immunoassays that can differentiate between the two major sporidesmins found in grass or Pithomyces chartarum cultures. core.ac.uk One key advantage of these cELISAs is their ability to distinguish between sporidesmin A and its metabolites. One antibody specifically detects sporidesmin A, while another detects both sporidesmin A and its metabolites. core.ac.uk This has enabled the monitoring of the toxin's excretion in bile and its metabolites in both bile and urine after administration to sheep. core.ac.uknih.gov
The application of cELISA has shown potential for identifying animals resistant to facial eczema by measuring exposure to toxic pastures through the detection of sporidesmin metabolites in urine, which could serve as an early warning biomarker. core.ac.uknih.gov Studies have monitored the urinary output of immunoreactive metabolites after oral administration of sporidesmin A and its non-toxic analogue, sporidesmin D, in sheep. nih.gov Preliminary characterization of these metabolites has been carried out using High-Performance Liquid Chromatography (HPLC) with fractions monitored by ELISA. nih.govebi.ac.uk
| Assay Finding | Description | Reference |
| Antibody Specificity | Two immunoassays were developed; one detects only sporidesmin A, while the other detects both sporidesmin A and its metabolites. | core.ac.uk |
| Metabolite Monitoring | cELISAs enabled the monitoring of sporidesmin A excretion in bile and its metabolites in both bile and urine of sheep. | core.ac.uknih.gov |
| Biomarker Potential | Detection of sporidesmin metabolites in sheep urine by cELISA shows promise as a biomarker for exposure to toxic pastures. | core.ac.uk |
| Excretion Kinetics | Maximum urinary excretion rates of immunoreactive metabolites occurred 15-30 hours after dosing with sporidesmin A. | nih.gov |
To facilitate on-site and rapid screening for sporidesmin, several immunodiagnostic formats have been developed, including immunofiltration, immunochromatography, and dipstick assays. tandfonline.comtandfonline.com These formats offer advantages in terms of speed and ease of use, making them suitable for environmental monitoring outside of a laboratory setting. tandfonline.comtandfonline.com
Each of these rapid assay formats has its own set of advantages and disadvantages concerning sensitivity, working range, and user-friendliness. tandfonline.comtandfonline.com The immunofiltration assay, for instance, has demonstrated suitability for detecting sporidesmin A in pasture samples due to its sensitivity. tandfonline.comtandfonline.com Semi-quantitative results from immunofiltration assays on spiked pasture samples have shown good correlation with the actual amount of sporidesmin A added. tandfonline.comtandfonline.com These rapid tests are a significant improvement over traditional methods like spore counting, which require a microscope and expertise in identifying P. chartarum spores, or chemical methods that lack the necessary sensitivity for pasture analysis. tandfonline.com
| Rapid Immunoassay Format | Key Features | Suitability | Reference |
| Immunofiltration | High sensitivity, suitable for use outside a laboratory. | Detection of sporidesmin A in pasture. | tandfonline.comtandfonline.com |
| Immunochromatography | Rapid results, user-friendly. | Field screening of environmental samples. | tandfonline.comtandfonline.com |
| Dipstick | Simple format, easy to interpret. | On-site environmental monitoring. | tandfonline.comtandfonline.com |
Immunoaffinity chromatography (IAC) is a powerful technique used for the selective purification and concentration of analytes from complex matrices prior to analysis. nih.gov This method utilizes antibodies immobilized on a solid support to capture the target molecule with high specificity. creative-proteomics.com
In the context of sporidesmin analysis, an immunoaffinity chromatography matrix has been created by coupling an antibody to a cyanogen (B1215507) bromide-activated Sepharose support. core.ac.uk This matrix effectively binds sporidesmin A and its immunoreactive metabolites from urine samples. core.ac.uk The bound analytes can then be eluted with a solution such as 40% methanol in water. core.ac.uk The capacity of this matrix was determined to be 900 ng of sporidesmin A per mL of matrix and approximately 500 ng of sporidesmin A equivalents for its metabolites from urine. core.ac.uk This enrichment step significantly enhances the sensitivity of subsequent analytical methods, such as cELISA, by concentrating the analyte of interest. core.ac.uk IAC has also been used to recover immunoreactive material from milk, providing further evidence of sporidesmin presence. core.ac.uk
| IAC Parameter | Finding | Reference |
| Matrix Composition | Antibody coupled to cyanogen bromide-activated Sepharose. | core.ac.uk |
| Binding Capacity | 900 ng of sporidesmin A per mL of matrix. | core.ac.uk |
| Metabolite Binding | ~500 ng of sporidesmin A equivalents (metabolites) per mL of matrix. | core.ac.uk |
| Elution Solvent | 40% methanol in water. | core.ac.uk |
Rapid Immunodiagnostic Formats (Immunofiltration, Immunochromatography, Dipstick) for Environmental Monitoring
Omics Approaches in Sporidesmin Research
Omics technologies, such as metabolomics and proteomics, provide a comprehensive view of the molecular changes occurring within an organism in response to a stimulus, such as exposure to a toxin like sporidesmin.
Metabolomics involves the comprehensive analysis of all metabolites in a biological system and is a powerful tool for biomarker discovery and understanding the metabolic perturbations caused by disease or toxin exposure. massey.ac.nznih.gov In sporidesmin research, metabolomics has been applied to identify early diagnostic biomarkers of facial eczema in dairy cows following a sporidesmin challenge. massey.ac.nz
Studies using ¹H Nuclear Magnetic Resonance (NMR) and Ultra-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (UPLC/ESI-MS) have analyzed serum, urine, and milk from cows exposed to sporidesmin. massey.ac.nz While urine and milk were not found to be useful for identifying sporidesmin intoxication in these studies, serum analysis revealed significant metabolic changes. massey.ac.nz Metabolites that were elevated in treated cattle included a mix of glycoproteins, carboxylic acids, ketone bodies, amino acids, glutamate, and glycerol. massey.ac.nz Conversely, concentrations of acetate, choline, isoleucine, trimethylamine (B31210) N-oxide, lipids, lipoproteins, cholesterol, and α-glucose decreased. massey.ac.nz
These findings demonstrate the potential of metabolomics to identify a panel of biomarkers that could lead to an earlier diagnosis of sporidesmin-induced liver damage, although further research is needed to validate these as effective early-stage markers. massey.ac.nz
| Metabolic Change | Identified Metabolites | Sample Type | Reference |
| Elevated Metabolites | Glycoproteins, carboxylic acids, ketone bodies, amino acids, glutamate, glycerol | Serum | massey.ac.nz |
| Decreased Metabolites | Acetate, choline, isoleucine, trimethylamine N-oxide, lipids, lipoproteins, cholesterol, α-glucose | Serum | massey.ac.nz |
| Bile Acid Changes | Elevation of taurine- and glycine-conjugated bile acids | Not specified | massey.ac.nz |
Proteomics, the large-scale study of proteins, is crucial for identifying the molecular targets of drugs and toxins and for understanding their mechanisms of action. japsonline.comnih.gov In sporidesmin research, proteomics aims to identify the direct and indirect protein targets of the toxin, which can provide insights into its toxicological pathways.
While specific proteomic studies focused solely on this compound are not detailed in the provided results, the general application of proteomics in toxicology is well-established. japsonline.com Techniques such as chemical proteomics can identify both known and previously unknown protein targets of a compound, which can help in understanding its full range of effects, including potential side effects. japsonline.com Quantitative proteomics approaches can measure changes in protein expression, post-translational modifications, and protein-protein interactions following toxin exposure. thermofisher.com Identifying the protein targets of sporidesmin would be a critical step in elucidating the molecular basis of its toxicity and in developing potential therapeutic interventions.
Research on Host Susceptibility and Resistance to Sporidesmin G
Heritable Differences in Susceptibility at the Genetic Level
Scientific studies have firmly established that susceptibility to Sporidesmin (B73718) G is a heritable trait. nih.gov This means that the degree of resistance can be passed down from one generation to the next. The primary method for quantifying this has been through the measurement of serum gamma-glutamyltransferase (GGT) levels in the blood following a controlled sporidesmin challenge. tandfonline.comaaabg.org GGT is an enzyme that leaks from damaged liver cells, and its concentration in the blood serves as a reliable indicator of the extent of liver injury caused by the toxin. otago.ac.nzsil.co.nz
Heritability estimates, which range from 0 to 1, indicate the proportion of variation in a trait within a population that is due to genetic variation. Research has consistently shown moderate to high heritability for resistance to sporidesmin, underpinning the success of selective breeding programs. sil.co.nz For instance, in sheep, heritability for log-transformed GGT levels 21 days post-challenge is estimated to be around 0.45. aaabg.orgtandfonline.commdpi.com In dairy cattle, the estimates are also significant, though slightly lower, at approximately 0.34. tandfonline.comaaabg.org These genetic parameters confirm that selection for tolerant sires can effectively increase the resistance of their offspring. cabidigitallibrary.orgnih.gov
Table 1: Heritability Estimates for Sporidesmin Resistance (Facial Eczema)
| Species | Trait Measured | Heritability Estimate (h²) | Source(s) |
| Sheep | Liver Damage Score | 0.42 ± 0.09 | otago.ac.nztandfonline.comanimalgenome.org |
| Sheep | Log GGT Level (21 days post-challenge) | 0.45 ± 0.03 | aaabg.orgtandfonline.commdpi.com |
| Sheep | Log GGT Level (Ramguard™ dataset) | 0.44 ± 0.03 | tandfonline.comnih.gov |
| Dairy Cattle | Log GGT Level | 0.31 ± 0.10 | tandfonline.com |
| Dairy Cattle | Log GGT Level | 0.34 ± 0.02 | aaabg.org |
| Friesian Cattle | Log GGT Level | 0.47 ± 0.07 | |
| Jersey Cattle | Log GGT Level | 0.37 ± 0.06 | |
| Dairy Cattle | Log GGT Level (on-farm conditions) | 0.26 | nih.gov |
Identification of Genetic Markers Associated with Sporidesmin Resistance
With the heritable nature of resistance established, research has advanced to pinpoint specific regions of the genome and genetic markers associated with this trait. These efforts primarily utilize genome-wide association studies (GWAS) and quantitative trait loci (QTL) mapping. A QTL is a section of DNA that is linked to a particular trait that varies in a population.
In sheep, these studies have successfully identified several QTLs associated with resistance to facial eczema. A genome-scan experiment detected a significant QTL on chromosome 3 and suggestive QTLs on chromosomes 1, 8, 13, and 15. nih.govcabidigitallibrary.org More recent GWAS analyses have highlighted two significant regions on chromosomes 15 and 24, which together explain approximately 6% of the phenotypic variance in the response to sporidesmin. mdpi.comnih.gov
Candidate gene approaches have further narrowed the search. This method focuses on genes whose biological functions are relevant to how a toxin might be processed or how the body might defend against it. Key genes identified through this approach include:
Catalase (CAT): Located on chromosome 15, this gene encodes a crucial antioxidant enzyme. nih.govnih.gov Studies found significant differences in the allele frequencies of markers within and flanking the CAT gene between resistant and susceptible sheep lines, suggesting its involvement, although its effect may be minor. tandfonline.comtandfonline.comnih.govnih.gov
ATP-binding cassette sub-family G member 2 (ABCG2): Located on chromosome 6, this gene codes for a xenobiotic transporter protein that can pump foreign substances out of cells. tandfonline.comcabidigitallibrary.org An intronic single nucleotide polymorphism (SNP) in ABCG2 showed significant allele frequency differences between resistant and susceptible lines. tandfonline.comaaabg.orgotago.ac.nzanimalgenome.org
Haemoglobin subunit β (HBB): A significant QTL on chromosome 15 was found to contain the β-globin locus. mdpi.comnih.govresearchgate.net A specific missense variant within the HBB gene was identified, and different genotypes were associated with different forms of adult β-globin, suggesting a link between haemoglobin type and toxin tolerance. mdpi.comnih.gov
Table 2: Identified Genetic Loci and Markers for Sporidesmin Resistance in Sheep
| Marker/Locus Type | Chromosome | Gene(s) Implicated | Key Finding | Source(s) |
| QTL | 3 | - | Significant association with GGT/GDH levels. | nih.govcabidigitallibrary.org |
| QTL | 1, 8, 13, 15 | - | Suggestive association with GGT/GDH levels. | nih.govcabidigitallibrary.org |
| QTL | 15 | HBB, CAT | Explains ~5% of phenotypic variance. Contains β-globin locus. | mdpi.comnih.govnih.gov |
| QTL | 24 | - | Explains ~1% of phenotypic variance. | mdpi.comnih.gov |
| Candidate Gene (SNP) | 15 | Catalase (CAT) | Significant allele frequency differences between resistant/susceptible lines. | tandfonline.comtandfonline.comnih.gov |
| Candidate Gene (SNP) | 6 | ABCG2 | Significant allele frequency differences in an intronic SNP between lines. | tandfonline.comaaabg.orgotago.ac.nzanimalgenome.org |
| Candidate Gene (SNP) | 15 | Haemoglobin subunit β (HBB) | Missense variant associated with different forms of adult β-globin. | mdpi.comnih.gov |
Molecular and Cellular Basis of Resistance to Sporidesmin
The toxicity of sporidesmin is primarily attributed to its epidithiopiperazinedione moiety, which can undergo redox cycling to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals. tandfonline.com This leads to oxidative stress, damaging cellular components, particularly in the liver and bile ducts. researchgate.net The molecular basis of resistance, therefore, involves mechanisms that can counteract this oxidative damage and/or remove the toxin from the body.
Antioxidant Defense: A key difference between resistant and susceptible animals lies in their antioxidant capacity. Studies comparing selected sheep lines found that resistant animals exhibit higher catalase activity in their blood. tandfonline.comtandfonline.com Catalase is an enzyme that neutralizes hydrogen peroxide, a harmful ROS. This suggests that a more robust antioxidant defense system is a critical component of resistance. nih.gov
Xenobiotic Transport: The ABCG2 gene product is a transporter protein known to extrude toxins from cells. tandfonline.comotago.ac.nz While initial studies on its yeast homolog, PDR5, showed a clear link to sporidesmin resistance, the role in sheep is more complex. tandfonline.comotago.ac.nz Although allele frequencies for an ABCG2 marker differ between resistant and susceptible lines, studies have not consistently found differences in the gene's expression levels in the liver between these lines. otago.ac.nzcabidigitallibrary.organimalgenome.org However, sporidesmin exposure does induce higher expression of ABCG2, suggesting it plays a role in the response to the toxin, even if baseline levels are not different. animalgenome.org
Detoxification Pathways: RNA-sequencing analysis of liver tissue from sheep exposed to sporidesmin revealed that animals phenotypically resistant to the toxin had significantly higher expression of multiple genes involved in detoxification. nih.gov This was particularly evident for members of the cytochrome P450 (CYP) gene families, which are central to Phase I biotransformation of foreign compounds. nih.gov Furthermore, novel evidence points to the amplification of the Wnt signaling pathway in resistant animals, which may also be required for detoxification. nih.gov
Cellular Integrity and Adhesion: In vitro studies using cultured liver cells have shown that sporidesmin causes cells to lose their attachment to surfaces, an effect preceded by the disruption of actin microfilaments within the cell's cytoskeleton. researchgate.netbiologists.com This disruption of cellular architecture could explain the erosion of the biliary epithelium seen in affected animals. Differences in the sensitivity of biliary tract cells to these effects may contribute to the inherited resistance or susceptibility. ebi.ac.uk
Comparative Biochemical Studies of Sporidesmin Metabolism in Resistant versus Susceptible Organisms
Investigating the biochemical differences in how resistant and susceptible animals handle Sporidesmin G provides direct insight into the mechanisms of tolerance.
One line of research has focused on the excretion of the toxin and its metabolites. A study comparing sheep bred for resistance and susceptibility found only minor differences in the cumulative totals or excretion rates of sporidesmin metabolites in urine after dosing. nih.govebi.ac.ukwaikato.ac.nz However, the study noted that susceptible sheep produced a lower volume of urine, resulting in a higher concentration of the urinary metabolites. nih.govebi.ac.uk Another study using bile-cannulated sheep observed that "sensitive" rams showed a marked increase in the peak concentration of sporidesmin in their bile after repeated dosing, whereas "resistant" rams did not. nzsap.org
A more telling difference appears to lie in the efficiency of the liver's detoxification enzyme systems. A study using acetaminophen (B1664979) (paracetamol), another compound that can be toxic to the liver, found that sporidesmin-resistant sheep were also more tolerant of this drug and recovered faster from the challenge. aaabg.org This suggests that resistant animals possess generally more efficient hepatic detoxification pathways. aaabg.org This is supported by findings that resistant sheep may have higher activities of Phase I liver detoxification enzymes, such as cytochrome P450s. nih.govnzsap.org A direct biochemical assay measuring the rate of sporidesmin metabolism in liver biopsy samples found a two- to three-fold difference among individual sheep, and this rate showed a positive correlation with the resistance of a ram's progeny. sciquest.org.nz These findings strongly indicate that the rate at which the liver can metabolize and detoxify sporidesmin is a key factor determining an animal's susceptibility. sciquest.org.nz
Development of In Vitro Assays for Assessing Cellular Response and Resistance Mechanisms
To study the cellular effects of this compound and screen for resistance without challenging live animals, researchers have developed several in vitro (cell-based) assays. These models provide a controlled environment to dissect molecular pathways and identify potential biomarkers of tolerance.
One of the first systems developed utilized a human hepatoma cell line, HepG2. tandfonline.comotago.ac.nz Researchers treated these liver-derived cells with varying concentrations of sporidesmin and observed a clear dose-response curve, establishing the concentration that was lethal to 50% of the cells (LC50). tandfonline.com This assay was also used to demonstrate the protective mechanism of zinc, showing that pre-treating the cells with zinc sulfate (B86663) significantly increased their survival upon exposure to the toxin. tandfonline.comotago.ac.nz
More recently, efforts have focused on developing assays using cells from the target animals themselves. One promising approach uses peripheral blood mononuclear cells (PBMCs) isolated from sheep blood. massey.ac.nz In this assay, PBMCs from different animals are challenged with sporidesmin in the lab. Researchers then analyze the expression of specific genes. This work has identified several potential biomarkers—including ACP7, CCL27, LOC106990188, and TXN2—that are differentially expressed between tolerant and susceptible animals following the in vitro challenge. massey.ac.nz Such an assay holds the potential to become a diagnostic tool to identify genetically resistant animals without the need for live animal dosing, thereby accelerating genetic gain in breeding programs and improving animal welfare. massey.ac.nz Other in vitro work has used cultured biliary tract cells from lambs to directly observe the toxin's effects on cell adhesion and cytoskeletal structure. researchgate.netebi.ac.uk
Q & A
Basic: What experimental models are suitable for studying sporidesmin G toxicity in vivo?
Answer:
Longitudinal studies in ruminants (e.g., sheep, cattle) are optimal for modeling this compound toxicity due to its role in livestock liver damage. Key design considerations:
- Dose-response standardization : Administer controlled sporidesmin doses (e.g., 0.1–1.0 mg/kg) and track exposure duration to mimic natural intoxication .
- Biochemical markers : Monitor serum gamma-glutamyl transferase (GGT) and glutamate dehydrogenase (GLDH) as indicators of liver injury. GGT <122 IU/L at 3 months post-exposure correlates with mild liver damage .
- Histopathological validation : Post-slaughter liver scoring (e.g., standardized liver disease categories) ensures alignment with biochemical data .
Basic: What analytical methods are validated for detecting this compound in biological samples?
Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. Methodological steps include:
- Sample preparation : Extract liver tissue or serum using acetonitrile-based solvents to isolate sporidesmins .
- Quantification : Use isotopically labeled internal standards (e.g., deuterated sporidesmin) to correct for matrix effects .
- Validation : Ensure limits of detection (LOD) ≤0.05 µg/ml and inter-day precision <15% coefficient of variation .
Advanced: How can genomic sequencing resolve contradictions in this compound biosynthesis pathways?
Answer:
Comparative genomics of Pseudopithomyces chartarum strains identifies conserved gene clusters responsible for sporidesmin production. Key steps:
- Cluster annotation : Use tools like antiSMASH to map polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) genes linked to this compound .
- Knockout validation : CRISPR-Cas9 disruption of candidate genes (e.g., spoG1) followed by LC-MS analysis confirms metabolite absence .
- Evolutionary analysis : Phylogenetic profiling distinguishes sporidesmin-producing strains from non-toxic variants, addressing variability in environmental isolates .
Advanced: What statistical frameworks address conflicting data on this compound's cellular effects?
Answer:
Decision tree models and meta-regression are effective for reconciling discrepancies. For example:
- Decision trees : Predict liver damage severity using thresholds (e.g., GGT <514 IU/L within 18 days post-exposure indicates low toxicity risk) .
- Meta-analysis of in vitro studies : Pool data from rat liver cell assays to resolve contradictions (e.g., this compound’s G1-phase cell cycle arrest vs. apoptosis induction in other toxins) . Adjust for confounders like dose heterogeneity using random-effects models .
Advanced: How can metabolomics improve biomarker discovery for subclinical this compound exposure?
Answer:
Untargeted metabolomics with NMR or MS identifies early metabolic perturbations:
- Sample cohort design : Compare sera from sporidesmin-dosed vs. control ruminants, stratified by liver histopathology scores .
- Pathway enrichment : Use platforms like MetaboAnalyst to map dysregulated pathways (e.g., bile acid synthesis, glutathione metabolism) .
- Validation pitfalls : Address false positives by cross-validating candidate biomarkers (e.g., taurine-conjugated metabolites) in independent cohorts .
Basic: What are the ethical considerations for animal studies on this compound toxicity?
Answer:
Adhere to the 3Rs framework (Replacement, Reduction, Refinement):
- Replacement : Use in vitro models (e.g., primary hepatocytes) for preliminary toxicity screening .
- Reduction : Optimize sample sizes via power analysis (e.g., α=0.05, β=0.2) to minimize animal use .
- Refinement : Implement humane endpoints (e.g., euthanasia at predefined GGT thresholds) to prevent prolonged suffering .
Advanced: How can proteomic approaches clarify this compound's mechanism of action?
Answer:
Isobaric tagging (e.g., TMT) coupled with LC-MS/MS quantifies protein modifications:
- Cysteine reactivity profiling : Identify sporidesmin-bound proteins using isotope-coded affinity tags (ICAT) in liver cell lysates .
- Functional validation : siRNA knockdown of top targets (e.g., glutathione peroxidase) confirms their role in toxicity .
- Data integration : Overlay proteomic data with transcriptomic/metabolomic datasets using tools like STRING-DB to map interaction networks .
Basic: What are the limitations of current this compound toxicity grading systems?
Answer:
Existing liver disease categories (LDC) based on histopathology lack granularity. Improvements include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
